
N,N-Diprop-2-en-1-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diprop-2-en-1-ylthiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of two prop-2-en-1-yl groups attached to the nitrogen atoms of the thiourea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diprop-2-en-1-ylthiourea typically involves the reaction of prop-2-en-1-ylamine with carbon disulfide, followed by the addition of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Reaction of Prop-2-en-1-ylamine with Carbon Disulfide: This step involves the formation of a dithiocarbamate intermediate.
Addition of Base: The intermediate is then treated with a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and reduces the risk of hazardous by-products. The reaction conditions are optimized to achieve high efficiency and minimal waste.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diprop-2-en-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated thiourea derivatives.
Aplicaciones Científicas De Investigación
N,N-Diprop-2-en-1-ylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: this compound is used in the production of rubber and as a vulcanization accelerator.
Mecanismo De Acción
The mechanism of action of N,N-Diprop-2-en-1-ylthiourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to the desired biological effect. The pathways involved in this mechanism are often related to oxidative stress and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Diphenylthiourea: Known for its use in radiopharmaceutical imaging and metal chelation.
N,N’-Diisopropylthiourea: Used as an intermediate in the synthesis of pharmaceuticals and as a dehydrating agent.
N-Allylthiourea: Acts as a nitrification inhibitor in agricultural applications.
Uniqueness
N,N-Diprop-2-en-1-ylthiourea is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of prop-2-en-1-yl groups enhances its ability to interact with various molecular targets, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
89910-59-8 |
|---|---|
Fórmula molecular |
C7H12N2S |
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
1,1-bis(prop-2-enyl)thiourea |
InChI |
InChI=1S/C7H12N2S/c1-3-5-9(6-4-2)7(8)10/h3-4H,1-2,5-6H2,(H2,8,10) |
Clave InChI |
OQOJZERHCKMEFE-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC=C)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


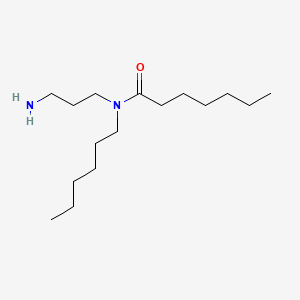
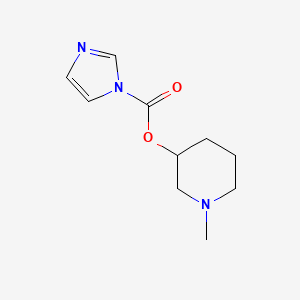
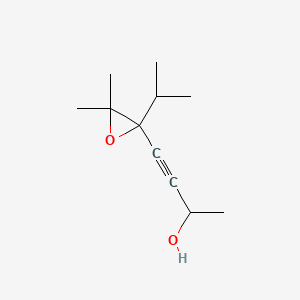
![1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy-](/img/structure/B13796252.png)

![N'-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13796267.png)
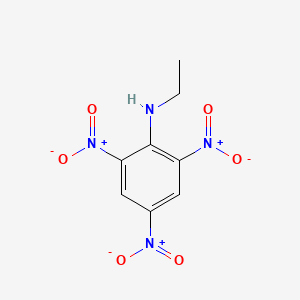
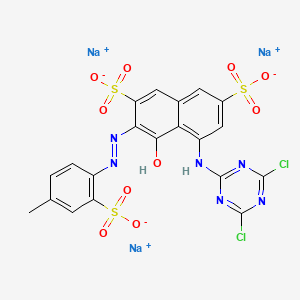
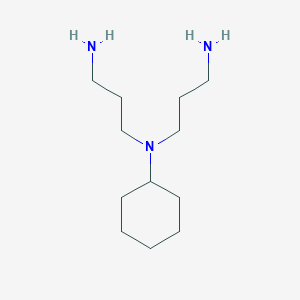
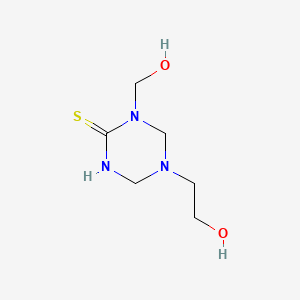
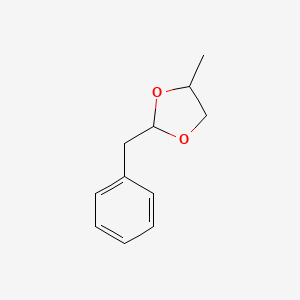
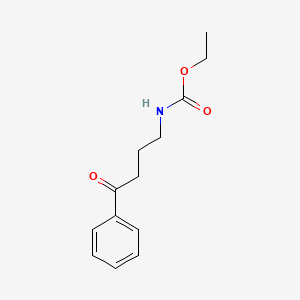
![Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester](/img/structure/B13796309.png)
![N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine](/img/structure/B13796313.png)
